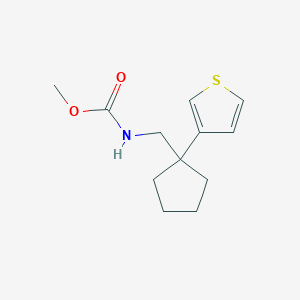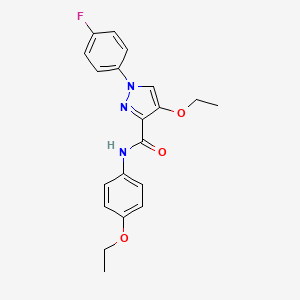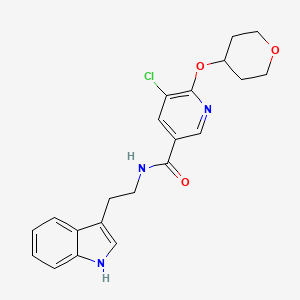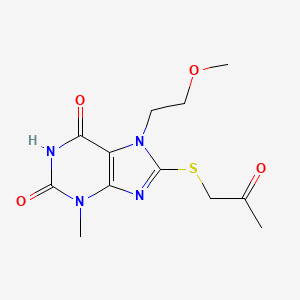
Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . The compound also includes a cyclopentyl group, which is a cyclic hydrocarbon group consisting of five carbon atoms . The carbamate part of the molecule involves a carbonyl (C=O) group and an amine (NH2) group.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, a cyclopentyl ring, and a carbamate group. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The cyclopentyl ring is a five-membered ring of carbon atoms . The carbamate group consists of a carbonyl group (C=O), an amine group (NH2), and a methyl group (CH3) attached to the carbonyl carbon .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Methyl carbamate derivatives have been investigated for their antitumor properties. For instance, R17934-NSC 238159, a compound structurally similar to methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate, showed effectiveness against various types of leukemia and carcinomas, indicating potential clinical applications due to its low toxicity at therapeutically active doses (Atassi & Tagnon, 1975). Additionally, studies on related methyl carbamate derivatives revealed their ability to inhibit leukemia cell proliferation and demonstrated antifilarial activity (Kumar et al., 1993).
Corrosion Inhibition
Research on methyl carbamate's interaction with metals has found it to act as a corrosion inhibitor for copper in acidic environments. The inhibitive effect is attributed to the molecule's adsorption on the metal surface, following the Langmuir isotherm model. The sulfur atom in the molecule was identified as the most likely adsorption site, suggesting a relation between molecular structure and inhibitive effectiveness (John et al., 2013).
Detection and Analysis Techniques
Significant advancements have been made in detecting and analyzing carbamate compounds. For instance, high-performance liquid chromatography (HPLC) techniques have been developed for detecting carbamates at nanogram levels, demonstrating the resolution, sensitivity, and selectivity necessary for determining multicarbamate insecticide residues (Krause, 1979). Moreover, the development of electrochemical sensors using modified graphene and gold nanoparticles offers direct and sensitive determination of carbaryl, a carbamate pesticide, in various samples, highlighting the potential for environmental monitoring (Rahmani et al., 2018).
Photolabile Protecting Groups
Methyl carbamate derivatives, specifically N-methyl-N-(o-nitrophenyl)carbamates, have been explored as photolabile alcohol protecting groups, offering ease of incorporation and high-yield, clean deprotection by photolysis in protic solvents. This presents an innovative approach in synthetic chemistry, particularly in the context of protecting sensitive functional groups during complex reactions (Loudwig & Goeldner, 2001).
Zukünftige Richtungen
Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications in medicinal chemistry and material science . Future research could focus on elucidating the specific synthesis pathways, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards of “Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate”. This could help in the development of new drugs or materials based on this compound.
Eigenschaften
IUPAC Name |
methyl N-[(1-thiophen-3-ylcyclopentyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-11(14)13-9-12(5-2-3-6-12)10-4-7-16-8-10/h4,7-8H,2-3,5-6,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOSISPUFCLKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CCCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2841849.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)

![Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate](/img/structure/B2841855.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)
![4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B2841857.png)
![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2841858.png)
![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)

![N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2841862.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2841864.png)